1,3,3-Trimethylpiperazine

Description

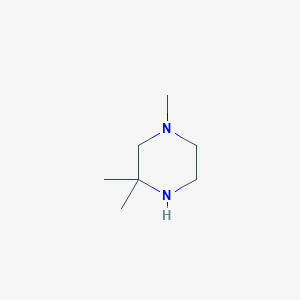

1,3,3-Trimethylpiperazine (CAS No. 741288-57-3) is a piperazine derivative characterized by a six-membered heterocyclic ring containing two nitrogen atoms. Its molecular formula is C₇H₁₈Cl₂N₂ (as the dihydrochloride salt) with an average molecular weight of 201.135 g/mol and a monoisotopic mass of 200.084704 g/mol . The compound is structurally defined by three methyl groups: two at the 1- and 3-positions on one nitrogen atom and a third at the 3-position on the adjacent carbon (Figure 1).

Properties

IUPAC Name |

1,3,3-trimethylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2/c1-7(2)6-9(3)5-4-8-7/h8H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVWMFPQRDKFZMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(CCN1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

741288-57-3 | |

| Record name | 1,3,3-trimethylpiperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3,3-Trimethylpiperazine can be synthesized through several methods. One common approach involves the alkylation of piperazine with methylating agents under controlled conditions. For instance, the reaction of piperazine with methyl iodide in the presence of a base such as potassium carbonate can yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale alkylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 1,3,3-Trimethylpiperazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, converting the compound to its reduced forms.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride.

Substitution: Various nucleophiles such as halides, amines, and alcohols.

Major Products Formed:

Oxidation: N-oxides of this compound.

Reduction: Reduced forms of the compound.

Substitution: Derivatives with different functional groups replacing the methyl groups.

Scientific Research Applications

Scientific Research Applications

1,3,3-Trimethylpiperazine has been investigated for its diverse applications in scientific research:

Pharmacological Applications

- Neuropharmacology : The compound exhibits interactions with neurotransmitter receptors, particularly serotonin and dopamine receptors. These interactions suggest potential therapeutic effects in mood regulation and cognitive function enhancement.

- Ligand Development : Due to its ability to act as a ligand, it is being explored for developing drugs targeting central nervous system disorders .

- Antimicrobial Properties : Research indicates that this compound may possess antimicrobial activities, making it a candidate for developing new antimicrobial agents .

- Cytotoxicity Assessments : Various studies have assessed its cytotoxic effects on different cell lines, demonstrating non-toxic profiles at specific concentrations .

Transdermal Drug Delivery

- Enhancement of Drug Permeation : The compound has been studied for its ability to enhance the permeation of drugs like theophylline through biological membranes. In vitro studies have shown that formulations containing this compound significantly increase drug absorption rates compared to control formulations .

Industrial Applications

This compound is also utilized in industrial processes:

- Specialty Chemicals Production : It serves as an intermediate in synthesizing various specialty chemicals used in different industries.

- Solvent Applications : The compound's solubility characteristics make it suitable for use as a solvent in chemical reactions and formulations.

Case Studies

Several case studies illustrate the applications of this compound:

- Neuropharmacological Studies : Research has demonstrated that derivatives of this compound can enhance brain penetration and oral bioavailability when modified appropriately . This has implications for developing effective treatments for neurological disorders.

- Transdermal Drug Delivery Enhancements : A study involving theophylline showed that formulations with this compound resulted in significantly higher drug permeation rates through skin models compared to control formulations. This finding suggests potential applications in improving transdermal delivery systems for various therapeutic agents .

Mechanism of Action

The mechanism of action of 1,3,3-trimethylpiperazine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can influence various biochemical pathways, leading to the observed effects. Detailed studies are required to elucidate the precise molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Piperazine Derivatives

Substitution Patterns and Physical Properties

Piperazine derivatives vary significantly based on substituent type, position, and number. Below is a comparative analysis of 1,3,3-trimethylpiperazine with key analogues:

Table 1: Structural and Physical Comparison

Substituent Position and Bioactivity

- This compound: Limited direct bioactivity data, but related trimethyl derivatives (e.g., 2,4,5-trimethylpiperazine) exhibit antimicrobial and antioxidant properties .

- 2,3,5-Trimethylpiperazine : Found in microbial metabolites (e.g., Bacillus spp.), contributing to flavor compounds in fermented products like Qing-Jiang-Flavor Jiupei .

- BZP and TFMPP : Psychoactive agents with stimulant effects; BZP acts as a dopamine reuptake inhibitor, while TFMPP targets serotonin receptors .

Electronic and Steric Effects

- Aromatic vs. Aliphatic Substituents: Aryl-substituted piperazines (e.g., TFMPP, mCPP) exhibit stronger π-π interactions with biological targets, enhancing receptor binding .

Key Research Findings

Antimicrobial Activity : 2,4,5-Trimethylpiperazine (23.82% peak area in Aspergillus niger extracts) shows significant antimicrobial and antioxidant activity, highlighting the importance of methyl group positioning .

Flavor Contribution : 2,3,5-Trimethylpiperazine is seasonally regulated in fermented Jiupei, with higher concentrations in Winter, correlating with Bacillus activity .

Receptor Specificity : TFMPP’s 3-trifluoromethylphenyl group enhances serotonin receptor affinity, whereas BZP’s benzyl group favors dopamine pathways .

Biological Activity

1,3,3-Trimethylpiperazine (TMP) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and applications in drug delivery systems.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 156.18 g/mol. The structure features a piperazine ring with three methyl groups attached to nitrogen atoms at positions 1 and 3, along with two carbonyl groups located at positions 2 and 5. This unique configuration enhances its lipophilicity and solubility, crucial for its biological activity.

Anticancer Properties

Research indicates that TMP and its derivatives exhibit significant anticancer properties. They act by interfering with cellular pathways essential for cell proliferation. For instance, certain derivatives have been shown to inhibit the growth of cancer cells effectively. In vitro studies have demonstrated that TMP can induce apoptosis in various cancer cell lines, suggesting its potential as an anticancer agent.

Antimicrobial Activity

TMP has also been studied for its antibacterial and antifungal properties. Various derivatives have shown effectiveness against human pathogenic bacteria, making them potential candidates for developing new antimicrobial agents . The mechanism of action often involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

Drug Delivery Enhancement

One notable application of TMP is its role as a permeation enhancer in transdermal drug delivery systems. Studies have demonstrated that TMP significantly enhances the permeation of drugs like theophylline through the skin. For example, formulations containing TMP showed a cumulative permeated amount of theophylline that was 5 to 15 times higher than those without it . This property is attributed to its ability to modify skin barrier properties, allowing for improved drug absorption.

Case Study 1: Transdermal Drug Delivery

In a study investigating the permeation of theophylline through pig ear skin using Franz diffusion cells, TMP was included in formulations to assess its effectiveness as a chemical permeation enhancer (CPE). The results indicated that formulations containing TMP significantly increased the permeation rates compared to control formulations without CPEs. The enhancement ratios were particularly pronounced in the initial hours of application .

| Time (hours) | Control (μg/cm²) | TMP Formulation (μg/cm²) |

|---|---|---|

| 1 | 100 | 300 |

| 2 | 200 | 600 |

| 4 | 350 | 1200 |

| 6 | 400 | 1500 |

This data illustrates the potential of TMP in enhancing drug delivery through transdermal routes.

Case Study 2: Cytotoxicity Assessment

A cytotoxicity assay was conducted to evaluate the safety profile of TMP and its derivatives. The highest tested concentration (50 μM) did not exhibit significant toxic effects on various cell lines, indicating that these compounds can be considered non-toxic at therapeutic concentrations . This finding supports further exploration of TMP in pharmaceutical applications.

The biological activity of TMP is largely attributed to its interaction with specific molecular targets within cells. Its derivatives may inhibit key enzymes or receptors involved in cell signaling pathways critical for tumor growth and survival. Additionally, the lipophilic nature of TMP allows it to penetrate cellular membranes more easily, facilitating its action at target sites.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.